REACTION_CXSMILES
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[Cl:1][C:2]1[C:11]([CH3:12])=[C:10]([S:13]([CH3:16])(=[O:15])=[O:14])[CH:9]=[CH:8][C:3]=1[C:4]([O:6][CH3:7])=[O:5].[Br:17]N1C(=O)CCC1=O>>[Cl:1][C:2]1[C:11]([CH2:12][Br:17])=[C:10]([S:13]([CH3:16])(=[O:15])=[O:14])[CH:9]=[CH:8][C:3]=1[C:4]([O:6][CH3:7])=[O:5]
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Name
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|
Quantity
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80 g
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Type
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reactant
|
Smiles
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ClC1=C(C(=O)OC)C=CC(=C1C)S(=O)(=O)C
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Name
|
|
Quantity
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54 g
|
Type
|
reactant
|
Smiles
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BrN1C(CCC1=O)=O
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Name
|
azoisobutyronitrile
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Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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The reaction mixture is filtered
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Name
|
|
Type
|
|
Smiles
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ClC1=C(C(=O)OC)C=CC(=C1CBr)S(=O)(=O)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |